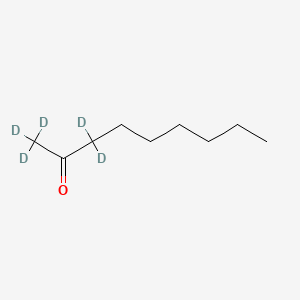
2-Nonanone-1,1,1,3,3-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonanone-1,1,1,3,3-D5: is a deuterated analog of 2-Nonanone, a ketone with the chemical formula C9H18O. The deuterium labeling at positions 1, 1, 1, 3, and 3 makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Deuterium Exchange Reaction: One common method for preparing 2-Nonanone-1,1,1,3,3-D5 involves the deuterium exchange reaction. This process typically uses a deuterium source such as deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.
Grignard Reaction: Another method involves the Grignard reaction, where a deuterated Grignard reagent reacts with a suitable precursor to form the deuterated ketone.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Nonanone-1,1,1,3,3-D5 can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols, such as 2-Nonanol-1,1,1,3,3-D5, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid-1,1,1,3,3-D5.
Reduction: 2-Nonanol-1,1,1,3,3-D5.
Substitution: Various substituted nonanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Nonanone-1,1,1,3,3-D5 is widely used as an internal standard in mass spectrometry due to its unique isotopic labeling, which helps in the accurate quantification of compounds.
Biology: In biological studies, it is used to trace metabolic pathways and study enzyme kinetics, as the deuterium atoms provide a distinct signal in NMR spectroscopy.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the synthesis of deuterated compounds, which are valuable in various chemical processes and product formulations .
Wirkmechanismus
The mechanism of action of 2-Nonanone-1,1,1,3,3-D5 primarily involves its role as a tracer or standard in analytical techniques. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing for precise identification and quantification of compounds. The molecular targets and pathways involved depend on the specific application, such as enzyme studies or metabolic tracing .
Vergleich Mit ähnlichen Verbindungen
2-Nonanone: The non-deuterated analog, used in similar applications but lacks the distinct isotopic labeling.
2-Heptanone: A shorter-chain analog with similar chemical properties but different physical properties.
2-Octanone: Another analog with one less carbon atom, used in flavor and fragrance industries.
Uniqueness: 2-Nonanone-1,1,1,3,3-D5 is unique due to its deuterium labeling, which makes it particularly valuable in analytical chemistry for precise measurements and studies involving isotopic effects .
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
147.27 g/mol |
IUPAC-Name |
1,1,1,3,3-pentadeuteriononan-2-one |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |
InChI-Schlüssel |
VKCYHJWLYTUGCC-QCCORQSASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCCCC |
Kanonische SMILES |
CCCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
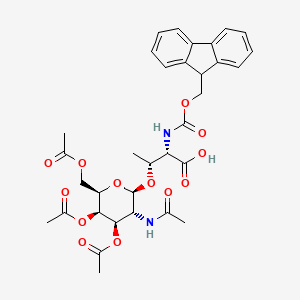
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
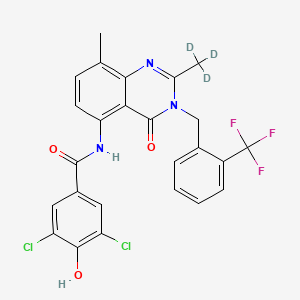



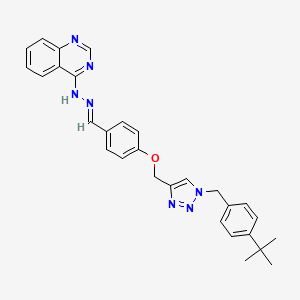
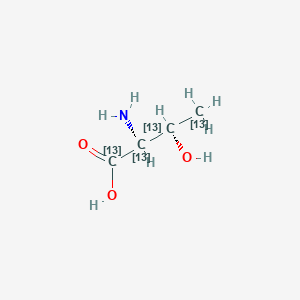
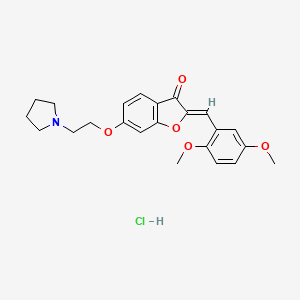


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
